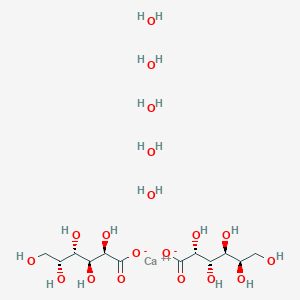

Calcium D-Galactonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium D-Galactonate is a calcium salt of a sugar acid, specifically derived from gluconic acid. This compound is known for its high solubility in water and is often used in various industrial and scientific applications due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Calcium D-Galactonate, also known as calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate or Calcium (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate pentahydrate, primarily targets the regulation of calcium levels in the body . It is used to treat conditions like hypocalcemia, which is a deficiency of calcium in the bloodstream .

Mode of Action

This compound interacts with its targets by providing a source of calcium ions. This interaction helps in moderating nerve and muscle performance via action potential threshold regulation . In the presence of D-galactonate, the transcriptional regulator DgoR binds to two inverted repeats overlapping the dgo promoter, inducing a conformational change in DgoR to derepress the dgo operon .

Biochemical Pathways

This compound affects the metabolism of D-galactonate in organisms like Escherichia coli. The dgo genes involved in its metabolism have been investigated, and it has been found that the deletion of dgoR accelerates the growth of E. coli in D-galactonate, along with the strong constitutive expression of dgo genes . This suggests that this compound plays a significant role in the D-galactonate metabolic pathway.

Pharmacokinetics

The ADME properties of this compound are crucial for understanding its bioavailability. The absorption of these salts is minimal unless chronic, high doses are given .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role in calcium regulation. By providing a source of calcium ions, it helps in moderating nerve and muscle performance . Furthermore, it has been found that the presence of D-galactonate protects DgoR against trypsin cleavage, suggesting a conformational change in DgoR induced by its interaction with D-galactonate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of D-galactonate is necessary for the interaction with the transcriptional regulator DgoR . Moreover, the bioavailability of this compound can be affected by the method of administration, with oral administration being the most common .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Calcium D-Galactonate typically involves the neutralization of gluconic acid with calcium carbonate or calcium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the pentahydrate form of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors where gluconic acid is reacted with calcium carbonate or calcium hydroxide under controlled temperature and pH conditions. The solution is then concentrated and crystallized to yield the pentahydrate form.

Análisis De Reacciones Químicas

Types of Reactions

Calcium D-Galactonate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Complexation Reactions: Typically involve metal ions such as iron, copper, or zinc.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: May involve reducing agents such as sodium borohydride.

Major Products Formed

Complexation: Formation of metal-gluconate complexes.

Oxidation: Conversion to gluconolactone or other oxidized derivatives.

Reduction: Formation of reduced sugar alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Calcium D-Galactonate is used as a chelating agent to bind metal ions in solution. This property is particularly useful in analytical chemistry for the determination of metal ion concentrations.

Biology

In biological research, this compound is used to stabilize enzymes and other proteins. Its ability to chelate metal ions helps in maintaining the structural integrity of these biomolecules.

Medicine

Medically, this compound is used as a calcium supplement. It is preferred due to its high solubility and bioavailability, making it an effective source of calcium for patients with deficiencies.

Industry

In industrial applications, this compound is used in the formulation of cleaning agents and detergents. Its chelating properties help in removing metal ions that can cause water hardness.

Comparación Con Compuestos Similares

Similar Compounds

- Calcium gluconate

- Calcium lactate

- Calcium citrate

Comparison

Compared to Calcium gluconate, Calcium D-Galactonate has a higher solubility in water, making it more effective in applications requiring rapid dissolution. Unlike Calcium lactate, it provides a higher calcium content per unit weight. Compared to Calcium citrate, it is less acidic, making it a better option for individuals with sensitive stomachs.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, such as high solubility and effective chelation, make it a valuable tool in various scientific and industrial processes.

Actividad Biológica

Calcium D-galactonate is a calcium salt of D-galactonic acid, a sugar acid derived from galactose. This compound has garnered attention in various biological studies due to its significant roles in microbial metabolism, particularly in the regulation of gene expression and metabolic pathways in bacteria such as Escherichia coli. Its biological activity is primarily linked to its interactions with proteins and enzymes, which influence metabolic processes.

Microbial Metabolism

This compound serves as a substrate for various microbial metabolic pathways. In E. coli, it is involved in the regulation of the dgo operon, which is responsible for the metabolism of D-galactonate. The transcription regulator DgoR binds to D-galactonate, inducing conformational changes that affect gene expression related to its metabolism. This interaction is crucial for the bacterium's ability to utilize D-galactonate as a carbon source, highlighting its importance in microbial ecology and metabolism .

Interaction with Metal Ions

Research indicates that divalent metal ions, such as zinc and magnesium, enhance the interaction between this compound and the DgoR protein. The presence of these metal ions is essential for the binding of D-galactonate to DgoR, which modulates its transcriptional activity. Studies have shown that when metal ions are chelated (e.g., using EDTA), the binding affinity between D-galactonate and DgoR significantly decreases, underscoring the role of metal ions in this regulatory mechanism .

Structural Insights

Recent structural analyses have provided insights into the binding mechanisms of this compound. The crystal structure of the C-terminal domain of DgoR revealed a unique divalent metal-containing substrate binding pocket essential for D-galactonate binding. Key amino acid residues involved in this interaction were identified through molecular docking studies and validated by site-directed mutagenesis . This structural understanding enhances our knowledge of how this compound influences gene regulation at a molecular level.

Study on Gene Regulation

A study conducted on E. coli demonstrated that deletion of the dgoR gene led to increased growth rates when cultured with D-galactonate, indicating that DgoR acts as a negative regulator in this metabolic pathway. The expression levels of various dgo genes were found to be constitutively high in the absence of DgoR, suggesting that this compound plays a critical role in modulating metabolic efficiency .

Comparative Analysis with Other Compounds

This compound has been compared with other galacto-related compounds to assess its unique biological properties. For instance, studies have shown differences in antioxidative activities among various calcium salts derived from sugar acids. While calcium-D-glucarate exhibited notable antioxidative properties, calcium-D-galactonate's primary biological role appears more focused on metabolic regulation rather than direct antioxidative effects .

Comparative Table of this compound and Related Compounds

| Compound | Primary Biological Activity | Interaction with Metal Ions | Regulatory Role |

|---|---|---|---|

| This compound | Substrate for microbial metabolism | Yes | Negative regulator (DgoR) |

| Calcium-D-Glucarate | Antioxidative activity | Yes | Not primarily regulatory |

| Calcium Gluconate | Nutritional supplement; potential therapeutic use | Yes | Not primarily regulatory |

Propiedades

IUPAC Name |

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYWVMUWGXQZBD-TYCUOJIBSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32CaO19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.